molecular formula C12H10O4S B7728063 4,4'-Sulfonyldiphenol CAS No. 25641-61-6

4,4'-Sulfonyldiphenol

Cat. No. B7728063
CAS RN: 25641-61-6
M. Wt: 250.27 g/mol
InChI Key: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
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Patent
US07189880B2

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:2]=1.[OH2:18]>>[CH:6]1[CH:5]=[C:4]([OH:18])[C:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:2][CH:1]=1.[CH:15]1[C:14]([OH:17])=[CH:13][CH:12]=[C:11]([S:8]([C:3]2[CH:4]=[CH:5][C:6]([OH:7])=[CH:1][CH:2]=2)(=[O:10])=[O:9])[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by crystallization
ADDITION
Type
ADDITION
Details
by adding phenol to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
Name
Type
product
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07189880B2

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:2]=1.[OH2:18]>>[CH:6]1[CH:5]=[C:4]([OH:18])[C:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:2][CH:1]=1.[CH:15]1[C:14]([OH:17])=[CH:13][CH:12]=[C:11]([S:8]([C:3]2[CH:4]=[CH:5][C:6]([OH:7])=[CH:1][CH:2]=2)(=[O:10])=[O:9])[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by crystallization
ADDITION
Type
ADDITION
Details
by adding phenol to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
Name
Type
product
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07189880B2

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:2]=1.[OH2:18]>>[CH:6]1[CH:5]=[C:4]([OH:18])[C:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:2][CH:1]=1.[CH:15]1[C:14]([OH:17])=[CH:13][CH:12]=[C:11]([S:8]([C:3]2[CH:4]=[CH:5][C:6]([OH:7])=[CH:1][CH:2]=2)(=[O:10])=[O:9])[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by crystallization
ADDITION
Type
ADDITION
Details
by adding phenol to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
Name
Type
product
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.